5-F2t-IsoP 5-F2t-IsoP Isoprostanes are prostaglandin (PG)-like products of free-radical induced lipid peroxidation. Although the isoprostanes derived from arachidonic acid are the best characterized, many other polyunsaturated fatty acids can form isoprostanes. iPF2α-VI is one of dozens of possible stereo- and regioisomeric isoprostanes which can be formed from arachidonic acid. To date, the most extensively studied of these is 8-isoprostane (8-epi-PGF2α, iPF2α-III). However, 8-isoprostane is a minor isoprostane constituent when compared to some of the other isomers which form in natural conditions of oxidative stress. iPF2α-VI is an isoprostane from the unique Type VI class of isoprostanes. This class has been shown to be one of the major isoprostane products, in contrast to 8-isoprostane. In addition to being produced in greater abundance than 8-isoprostane, Type VI isoprostanes form internal lactones, which facilitates their extraction and purification from biological samples.
Brand Name: Vulcanchem
CAS No.: 180469-63-0
VCID: VC0188236
InChI: InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1
SMILES: CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5

5-F2t-IsoP

CAS No.: 180469-63-0

Cat. No.: VC0188236

Molecular Formula: C20H34O5

Molecular Weight: 354.5

* For research use only. Not for human or veterinary use.

5-F2t-IsoP - 180469-63-0

Specification

CAS No. 180469-63-0
Molecular Formula C20H34O5
Molecular Weight 354.5
IUPAC Name (E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1
Standard InChI Key RZCPXIZGLPAGEV-SUHLLOIRSA-N
SMILES CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O
Appearance Assay:≥95%A solution in ethanol

Introduction

Chemical Structure and Identification

5-F2t-IsoP, also referred to as 5-iPF2-VI in some literature, belongs to the isoprostane family of compounds. Chemically, it is identified as (E,5R)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid with a molecular formula of C20H34O5 . This structure reflects its origin as a product of arachidonic acid oxidation, containing a cyclopentane ring with multiple hydroxyl groups and a carboxylic acid functional group. The compound has five defined atom stereocenters and two defined bond stereocenters, resulting in its specific three-dimensional configuration .

Physical and Chemical Properties

The physical and chemical properties of 5-F2t-IsoP contribute to its biological activity and analytical detection capabilities. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 5-F2t-IsoP

PropertyValueSource
Molecular Weight354.5 g/mol
XLogP32.9
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count5
Rotatable Bond Count12
Topological Polar Surface Area98 Ų
Monoisotopic Mass354.24062418 Da
Complexity432
Defined Atom Stereocenter Count5
Defined Bond Stereocenter Count2

The compound's moderate lipophilicity (XLogP3 = 2.9) suggests it possesses a balance between aqueous solubility and membrane permeability, which may facilitate its distribution in biological systems. Its relatively high number of hydrogen bond donors and acceptors indicates potential for significant interactions with biological macromolecules through hydrogen bonding .

Biosynthesis and Formation Pathways

5-F2t-IsoP is generated through non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. Unlike some other isoprostanes, such as 15-F2t-IsoP (also known as 8-iso-PGF2α), 5-F2t-IsoP is formed exclusively through free radical-induced oxidation without any contribution from cyclooxygenase enzymes .

Oxidative Stress Connection

As a product of free radical action, 5-F2t-IsoP serves as a reliable biomarker of oxidative stress. It is among the most abundant F2-isoprostane isomers produced in vivo, alongside the 15-series F2-isoprostanes . These compounds are released in response to oxidative challenges, including ischemia-reperfusion sequences, making them valuable indicators of oxidative damage in tissues .

The formation of 5-F2t-IsoP specifically reflects the action of reactive oxygen species on arachidonic acid present in cellular membranes. Following oxidative damage to membrane phospholipids, phospholipases release the esterified isoprostanes, allowing them to circulate and eventually be excreted in urine, where they can be measured as biomarkers of systemic oxidative stress .

Biological Activities and Functions

Property5-F2t-IsoP15-F2t-IsoPSource
Formation mechanismExclusively free radical oxidationBoth free radical and cyclooxygenase pathways
Vasomotor activityNone observedVasoconstrictor (EC50 ~0.1-1.3 μM)
Concentration after coronary angioplasty~0.83 nmol/l~0.35 nmol/l
Association with CRC riskInverse, time-dependentNot specified
Biological effects on myocardiumNo preconditioning effectWeak coronary vasoconstriction

Clinical Significance and Disease Associations

Colorectal Cancer Risk Association

A significant recent finding involves the relationship between urinary 5-F2t-IsoP levels and colorectal cancer (CRC) risk. Studies conducted in Shanghai cohorts and replicated in a US cohort demonstrated that elevated levels of urinary 5-F2t-IsoP were associated with reduced risk of colorectal cancer .

This association exhibited a time-dependent pattern, becoming apparent primarily in the later years of cancer development. The multivariable-adjusted odds ratios for CRC diagnosed within 5 years of enrollment at the 10th and 90th percentiles of 5-F2t-IsoP levels, relative to the median, were 1.57 (95% CI: 1.26-1.96) and 0.61 (95% CI: 0.42-0.89), respectively. This indicates a 2.2-fold difference in risk between individuals with low versus high levels of this isoprostane .

Table 3: 5-F2t-IsoP and Colorectal Cancer Risk

ParameterValueTimeframeSource
Geometric mean in CRC cases6.22 ng/mg Cr (95% CI: 6.02-6.43)-
Geometric mean in controls6.76 ng/mg Cr (95% CI: 6.54-6.99)-
OR for CRC at 10th percentile1.57 (95% CI: 1.26-1.96)Within 5 years of enrollment
OR for CRC at 90th percentile0.61 (95% CI: 0.42-0.89)Within 5 years of enrollment
Risk difference2.2-fold between 10th and 90th percentilesWithin 5 years of enrollment
Association patternInverse, significantWithin 5 years of enrollment
Association patternNot significantBeyond 5 years of enrollment

These findings suggest that 5-F2t-IsoP may play a protective role against colorectal cancer development, particularly in the early stages of carcinogenesis. This represents a counterintuitive relationship, as oxidative stress markers are typically associated with increased, rather than decreased, cancer risk .

5-F2t-IsoP serves as an important laboratory standard for scientific research, functioning as a reference compound for analytical procedures . Accurate quantification of this compound in biological samples requires sophisticated methodologies.

Measurement Techniques

Measurement of 5-F2t-IsoP typically employs liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) techniques. These methods allow for the sensitive and specific detection of this isoprostane in biological fluids such as urine and plasma. For standardization purposes, commercial standards of 5-F2t-IsoP are available from specialized biochemical suppliers .

Synthesis and Standards

The synthesis of enantiomerically pure diastereomers of 5-F2t-isoprostane has been described in the scientific literature. A key step in this synthesis involves lipase-catalyzed chemo-enzymatic resolution of racemic diols to generate the appropriate stereochemistry . These synthetic approaches have enabled the production of pure standards essential for accurate quantification in biomedical research.

Research Challenges and Future Directions

The paradoxical relationship between 5-F2t-IsoP, an oxidative stress marker, and reduced cancer risk highlights the complex interactions between oxidative stress and disease pathology. This finding suggests that certain products of oxidative processes may play beneficial roles in specific contexts, potentially through adaptive or hormetic mechanisms .

Unresolved Questions

Several important questions remain regarding 5-F2t-IsoP:

  • What are the specific molecular mechanisms by which 5-F2t-IsoP might confer protection against colorectal cancer?

  • Does 5-F2t-IsoP function as a hormone as suggested, and if so, what are its target tissues and receptors?

  • How do genetic and environmental factors influence the production and biological effects of 5-F2t-IsoP?

  • Can measurement of 5-F2t-IsoP be developed into a clinically useful biomarker for cancer risk stratification?

Addressing these questions will require continued research using both in vitro and in vivo models, as well as further epidemiological studies in diverse populations.

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